molecular formula C10H16BrNO3 B2586810 Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate CAS No. 958248-90-3

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B2586810
CAS No.: 958248-90-3
M. Wt: 278.146
InChI Key: PBCOFGASVWDIPR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester

Preparation Methods

The synthesis of tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the bromination of a suitable pyrrolidine precursor. One common method is to start with tert-butyl 5-oxopyrrolidine-1-carboxylate and introduce the bromomethyl group via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Chemical Reactions Analysis

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders due to its pyrrolidine core.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

Comparison with Similar Compounds

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 2-bromoacetate: Both compounds contain a bromine atom and a tert-butyl ester group, but tert-butyl 2-bromoacetate lacks the pyrrolidine ring.

    Tert-butyl 2-(bromoethyl)carbamate: This compound also features a bromine atom and a tert-butyl ester, but it has a different core structure compared to the pyrrolidine ring in this compound.

Properties

IUPAC Name

tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOFGASVWDIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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